molecular formula C19H24O B12282822 2-[4-(4-Pentylphenyl)phenyl]ethanol

2-[4-(4-Pentylphenyl)phenyl]ethanol

Cat. No.: B12282822
M. Wt: 268.4 g/mol
InChI Key: WZHPUWASUAIUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2-[4-(4-Pentylphenyl)phenyl]ethanol is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a biphenyl core with a phenolic hydroxyl group and a pentyl substituent, contributes to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C19H26O
  • IUPAC Name : this compound

The presence of the pentyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. The compound's biphenyl structure may also influence its pharmacological properties, allowing it to interact with various enzymes and receptors involved in inflammatory and pain pathways .

Biological Activity

Research has demonstrated that this compound exhibits anti-inflammatory and analgesic properties. It is believed to interact with specific enzyme sites, potentially inhibiting their activity and affecting pain and inflammatory responses. This interaction profile suggests that the compound could serve as a therapeutic agent in managing conditions associated with inflammation and pain .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation.
  • Membrane Interaction : Similar to other phenolic compounds, it may disrupt lipid bilayer organization, affecting cellular membrane integrity and function .
  • Receptor Binding : The biphenyl structure allows for potential binding to various receptors, enhancing its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-[4-(Phenyl)phenyl]ethanolC18H22OLacks pentyl substituent; simpler structure
2-[4-(Octylphenyl)phenyl]ethanolC20H30OLonger alkyl chain; potentially different solubility
2-[4-(3-Methylphenyl)phenyl]ethanolC19H24OMethyl group introduces steric effects

The unique structural features of this compound enhance its lipophilicity compared to its analogs, which may influence its biological activity and therapeutic potential .

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases .
  • Analgesic Properties : Animal models have demonstrated that administration of this compound results in reduced pain sensitivity, indicating its analgesic effects. The mechanism appears to involve modulation of pain pathways at the central nervous system level .
  • Cell Membrane Interaction : Research indicates that the compound alters membrane fluidity, which could affect various cellular processes such as signal transduction and membrane transport . This property is crucial for understanding its bacteriostatic activity observed in some studies.

Properties

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

IUPAC Name

2-[4-(4-pentylphenyl)phenyl]ethanol

InChI

InChI=1S/C19H24O/c1-2-3-4-5-16-6-10-18(11-7-16)19-12-8-17(9-13-19)14-15-20/h6-13,20H,2-5,14-15H2,1H3

InChI Key

WZHPUWASUAIUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.